molecular formula C4H2BrFN2O B2863270 4-bromo-6-fluoro-2,3-dihydropyridazin-3-one CAS No. 2551116-99-3

4-bromo-6-fluoro-2,3-dihydropyridazin-3-one

Cat. No.: B2863270
CAS No.: 2551116-99-3
M. Wt: 192.975
InChI Key: NEPJCZXSFQGABA-UHFFFAOYSA-N
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Description

4-bromo-6-fluoro-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridazine ring

Scientific Research Applications

4-bromo-6-fluoro-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-2,3-dihydropyridazin-3-one typically involves the halogenation of pyridazinone derivatives. One common method is the bromination of 6-fluoropyridazin-3(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-fluoro-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloropyridazin-3-amine
  • 4-Bromo-6-chloropyridazin-3-ylamine

Comparison

Compared to similar compounds like 4-Bromo-6-chloropyridazin-3-amine, 4-bromo-6-fluoro-2,3-dihydropyridazin-3-one has a fluorine atom instead of a chlorine atom. This substitution can significantly affect the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to influence the electronic properties of molecules, often enhancing their metabolic stability and bioavailability .

Properties

IUPAC Name

5-bromo-3-fluoro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPJCZXSFQGABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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